molecular formula C18H23NO B184548 3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol CAS No. 2260-37-9

3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol

Cat. No. B184548
CAS RN: 2260-37-9
M. Wt: 269.4 g/mol
InChI Key: IFCVOBDIZQICIA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol, commonly known as DMMDA-2, is a chemical compound that belongs to the phenethylamine family. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body. In

Mechanism Of Action

The mechanism of action of DMMDA-2 is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. This binding leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the drug.

Biochemical And Physiological Effects

DMMDA-2 has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. It also affects the levels of neurotransmitters in the brain, leading to changes in mood, perception, and consciousness.

Advantages And Limitations For Lab Experiments

DMMDA-2 has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have consistent effects on the central nervous system, making it a reliable tool for studying the effects of psychoactive drugs. However, DMMDA-2 also has several limitations. It is a controlled substance that requires special permits to handle, and it can be difficult to obtain in large quantities. Additionally, its psychoactive effects can make it difficult to use in certain types of experiments.

Future Directions

There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. DMMDA-2 has been shown to have antidepressant and anxiolytic effects in animal studies, and further research could explore its potential as a therapeutic agent. Additionally, research could focus on the development of new psychoactive compounds based on the structure of DMMDA-2, which could have improved therapeutic properties and fewer side effects.
Conclusion
DMMDA-2 is a psychoactive compound that has been used in scientific research to study the effects of psychoactive drugs on the central nervous system. It has a range of biochemical and physiological effects on the body, and its mechanism of action is believed to involve the binding of serotonin receptors in the brain. While it has several advantages for use in lab experiments, it also has several limitations, including its controlled substance status and psychoactive effects. Future research could explore its potential as a therapeutic agent and the development of new psychoactive compounds based on its structure.

Synthesis Methods

DMMDA-2 is synthesized by the reaction of 3,4-methylenedioxyphenylacetone with dimethylamine and aluminum amalgam. The reaction takes place in anhydrous ether and produces DMMDA-2 as a white crystalline solid. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

DMMDA-2 has been used in scientific research to study its effects on the central nervous system. It has been shown to have psychoactive properties and can induce hallucinations, changes in perception, and altered states of consciousness. DMMDA-2 has been used to study the effects of psychoactive drugs on the brain and to investigate the mechanisms of action of these drugs.

properties

CAS RN

2260-37-9

Product Name

3-(Dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

3-(dimethylamino)-2-methyl-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C18H23NO/c1-15(14-19(2)3)18(20,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15,20H,14H2,1-3H3

InChI Key

IFCVOBDIZQICIA-UHFFFAOYSA-N

SMILES

CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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